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Compound of Interest

Compound Name: tert-Butyl 4-aminobenzoate

Cat. No.: B108570

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
butyl 4-aminobenzoate, a key intermediate in the synthesis of various organic molecules. This
document is designed to assist researchers and professionals in the fields of medicinal
chemistry, organic synthesis, and drug development in the identification and characterization of
this compound. The guide presents a summary of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, along with detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tert-butyl 4-aminobenzoate.

H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Ar-H (ortho to -
7.78 Doublet 2H
COOtBu)
6.63 Doublet 2H Ar-H (ortho to -NHz2)
4.15 (broad) Singlet 2H -NH:z
1.54 Singlet 9H -C(CHs)s
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Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8) ppm Assignment

166.2 C=0 (Ester)

150.8 Ar-C (para to -COOtBu)
1315 Ar-CH (ortho to -COOtBuU)
120.0 Ar-C (ipso to -COOtBu)
113.8 Ar-CH (ortho to -NHz2)
80.4 -C(CHs)3

28.2 -C(CHs)3

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Vibrational Mode Functional Group
3465, 3355 N-H stretch Primary Amine (-NHz)
2975 C-H stretch tert-Butyl
1690 C=0 stretch Ester
1605, 1515 C=C stretch Aromatic Ring
1280 C-O stretch Ester
1170 C-N stretch Aryl Amine
Sample State: Solid (Attenuated Total Reflectance - ATR)
Mass Spectrometry (MS)
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miz Proposed Fragment
193 [M]* (Molecular lon)

137 [M - CaHg]*

120 [M - CaHoQO]*

92 [CeHeN]*

57 [CaHo]* (tert-butyl cation)

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of tert-butyl 4-aminobenzoate (5-10 mg for *H NMR, 20-50 mg for 3C NMR) is
prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube. Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For *H NMR, a
standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-
noise ratio. For 33C NMR, a proton-decoupled pulse sequence is employed, and a larger

number of scans is typically required.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped
with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid tert-butyl 4-
aminobenzoate is placed directly onto the ATR crystal. Pressure is applied to ensure good
contact between the sample and the crystal. The spectrum is recorded over the range of 4000-
400 cm~1 by co-adding a number of scans to achieve a high-quality spectrum. A background
spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and
automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A dilute solution of tert-butyl 4-aminobenzoate in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the
solvent and any impurities on a capillary column (e.g., a non-polar column like DB-5ms). The
GC oven temperature is programmed to ensure elution of the compound. The eluent from the
GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode
with a standard ionization energy of 70 eV. The mass spectrum is recorded over a mass-to-
charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like tert-butyl 4-aminobenzoate.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of Tert-butyl 4-aminobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108570#spectroscopic-data-nmr-ir-ms-of-tert-butyl-4-
aminobenzoate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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